molecular formula C14H22N2O16P2 B13061577 [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

Cat. No.: B13061577
M. Wt: 536.28 g/mol
InChI Key: DQQDLYVHOTZLOR-MGYZEILKSA-N
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Description

The compound [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate is a complex organic molecule that features a combination of pyrimidine and oxolan structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate typically involves multi-step organic reactions. The initial step often includes the formation of the oxolan ring through a cyclization reaction. Subsequent steps involve the introduction of the pyrimidine moiety and the phosphorylation process. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate: shares similarities with other phosphorylated nucleosides and nucleotides.

    This compound: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct properties and reactivity.

Uniqueness

The uniqueness of This compound lies in its ability to participate in a wide range of chemical reactions and its potential applications across various scientific disciplines. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

IUPAC Name

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12?,13+/m0/s1

InChI Key

DQQDLYVHOTZLOR-MGYZEILKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Origin of Product

United States

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